

Application Note: High-Throughput Screening of 4-Ethyl-2-Oxindole Derivatives

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Compound of Interest

Compound Name: 4-Ethyl-1,3-dihydro-2H-indol-2-one

CAS No.: 954117-24-9

Cat. No.: B131060

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Targeting Receptor Tyrosine Kinases (RTKs) via ATP-Competitive Inhibition

Introduction & Rationale

The 2-oxindole (indolin-2-one) scaffold is a "privileged structure" in medicinal chemistry, forming the core of approved multi-kinase inhibitors such as Sunitinib (Sutent) and Nintedanib (Ofev). These molecules function primarily as ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs), including VEGFR, PDGFR, and FGFR.

This guide focuses on the high-throughput screening (HTS) of 4-ethyl-2-oxindole derivatives. While 5- and 6-substituted oxindoles are common (e.g., Sunitinib is 5-fluoro substituted), the 4-ethyl substitution pattern represents a strategic exploration of the solvent-accessible pocket near the kinase hinge region, potentially offering unique selectivity profiles or solubility advantages over lipophilic 5-substituted analogs.

Critical Challenges with Oxindole Scaffolds

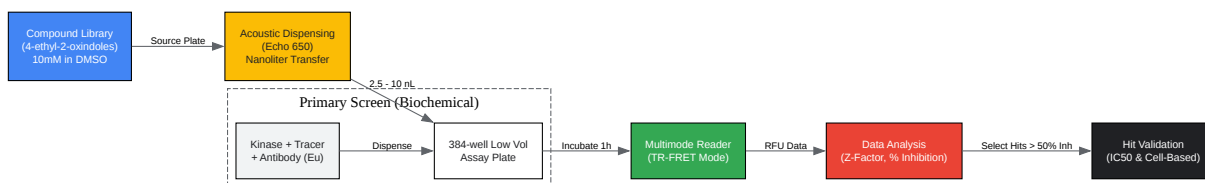
- **Solubility:** Oxindole derivatives are planar and highly lipophilic, leading to precipitation in aqueous buffers.

- Aggregation: They can form colloidal aggregates that sequester enzymes, leading to false positives (promiscuous inhibition).
- Autofluorescence: Some conjugated oxindoles fluoresce in the blue/green spectrum, interfering with standard intensity-based assays.

Solution: This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for the primary biochemical screen.[1][2] TR-FRET is ratiometric and time-gated, effectively eliminating interference from compound autofluorescence and offering high sensitivity for lipophilic compounds.

HTS Workflow Visualization

The following diagram outlines the integrated workflow from library management to hit validation.



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Caption: End-to-end HTS workflow utilizing acoustic dispensing to minimize DMSO carryover, critical for oxindole solubility.

Module 1: Biochemical Assay (Primary Screen)

Methodology: LanthaScreen™ Eu Kinase Binding Assay (TR-FRET) Target: VEGFR2 (KDR) or generic RTK panel.

Rationale

Unlike activity assays that consume ATP, binding assays measure the displacement of a tracer (Alexa Fluor 647-labeled ATP competitive inhibitor) by the test compound. This is ideal for oxindoles, which are Type I (ATP-competitive) inhibitors.

- Donor: Europium (Eu)-labeled anti-tag antibody (binds to the kinase).[3]
- Acceptor: Alexa Fluor™ 647-labeled Tracer.
- Readout: When the tracer binds the kinase, FRET occurs (High Signal). An oxindole inhibitor displaces the tracer, breaking FRET (Low Signal).

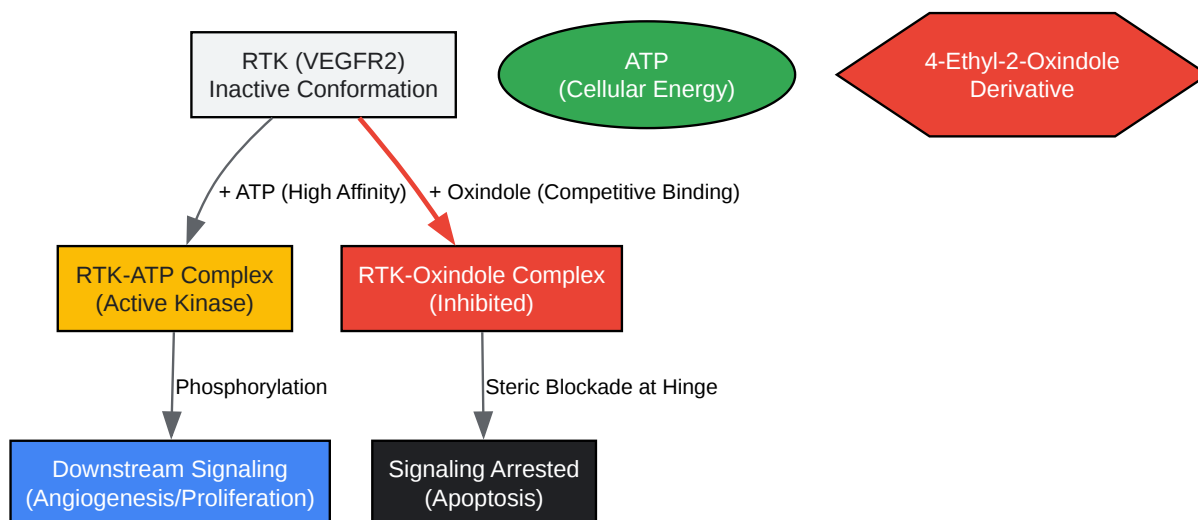
Protocol Steps

- Reagent Preparation:
 - Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
 - Note: Brij-35 is strictly required to prevent oxindole aggregation.
 - 4X Kinase/Antibody Mix: Dilute VEGFR2 enzyme (5 nM final) and Eu-anti-GST antibody (2 nM final) in Kinase Buffer.
 - 4X Tracer Mix: Dilute Tracer 199 (specific for RTKs) to 4x the value.
- Compound Transfer:
 - Use an acoustic liquid handler (e.g., Labcyte Echo) to transfer 10 nL of 4-ethyl-2-oxindole library compounds (10 mM in DMSO) into a 384-well low-volume white plate.
 - Controls:
 - Min Signal (0% Activity): 10 μM Sunitinib (Standard Inhibitor).
 - Max Signal (100% Activity): DMSO only.

- Assay Assembly:
 - Add 5 μ L of 4X Kinase/Antibody Mix.
 - Add 5 μ L of Kinase Buffer A (Pre-incubation buffer).
 - Incubate 15 min at RT (Allows slow-binding oxindoles to interact).
 - Add 5 μ L of 4X Tracer Mix.
 - Add 5 μ L of Kinase Buffer A (to bring final vol to 20 μ L).
- Incubation & Detection:
 - Seal plate and incubate for 60 minutes at Room Temperature (protected from light).
 - Read on a PHERAstar or EnVision plate reader.
 - Excitation: 337 nm (Laser) or 340 nm (Flash).
 - Emission 1 (Donor): 615 nm or 620 nm.
 - Emission 2 (Acceptor): 665 nm.
- Data Calculation:
 - Calculate Emission Ratio (ER):
 - Calculate % Inhibition:

Module 2: Mechanism of Action Visualization

Understanding where the 4-ethyl-2-oxindole binds is crucial for interpreting SAR (Structure-Activity Relationship) data.



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Caption: Competitive binding mechanism.[4][5] The oxindole scaffold mimics the adenine ring of ATP, occupying the hinge region.

Module 3: Cell-Based Validation (Secondary Screen)

Methodology: CellTiter-Glo® Luminescent Cell Viability Assay Cell Line: HUVEC (Endothelial) or Renal Carcinoma (786-O).

Biochemical potency must translate to cellular efficacy. Oxindoles must penetrate the cell membrane to reach the cytoplasmic kinase domain.

Protocol Steps

- Cell Seeding:
 - Seed 786-O cells at 2,000 cells/well in 384-well white clear-bottom plates.
 - Media: RPMI-1640 + 10% FBS.
 - Incubate 24h at 37°C, 5% CO₂ to allow attachment.
- Compound Treatment:

- Add compounds via Echo (Dose Response: 10 μ M down to 0.5 nM).
- Final DMSO concentration must be <0.5% to avoid solvent toxicity.
- Incubate for 72 hours.
- Detection:
 - Equilibrate plate to Room Temperature (20 min).
 - Add 25 μ L CellTiter-Glo reagent (lyses cells and generates light proportional to ATP).
 - Shake for 2 min; Incubate 10 min (stabilize signal).
 - Read Luminescence (Integration time: 0.5s).

Data Analysis & Quality Control

Statistical Parameters

For HTS validation, the Z-Factor (

) is the primary metric for assay robustness.

Parameter	Formula	Acceptance Criteria
Z-Factor	$1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n}$	
Signal-to-Background		> 3.0
CV (Coefficient of Variation)		< 5%

Where

is standard deviation and

is mean signal of positive (

) and negative (

) controls.

Hit Triage Strategy (The "Funnel")

- Primary Filter: >50% Inhibition at 10 μ M.
- Solubility Filter: Remove compounds that precipitated during acoustic transfer (Echo logs will show "transfer failures").
- PAINS Filter: Check structure against Pan-Assay Interference Compounds (PAINS). Oxindoles with alkylidene double bonds (exocyclic C=C) can be Michael Acceptors (reactive). Ensure the "4-ethyl" series maintains chemical stability.

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